molecular formula C19H27FN2O2 B2573201 N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 953932-55-3

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2573201
CAS RN: 953932-55-3
M. Wt: 334.435
InChI Key: FDWHVHBVWCMGLF-UHFFFAOYSA-N
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Description

N-((1-cyclopentylpiperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide, also known as CPP-115, is a potent GABA aminotransferase inhibitor that has gained attention for its potential therapeutic applications. GABA aminotransferase is an enzyme that breaks down the neurotransmitter gamma-aminobutyric acid (GABA), which is responsible for regulating neuronal excitability. By inhibiting GABA aminotransferase, CPP-115 increases GABA levels in the brain, leading to increased inhibitory neurotransmission.

Scientific Research Applications

  • GABA Transaminase Inhibition Relevance: Researchers are investigating CPP-115 as a potential antiepileptic and anxiolytic agent.
  • Anticancer Properties

    • Application : CPP-115 has shown cytotoxic effects against cancer cells. Researchers have synthesized related compounds (N-(piperidine-4-yl) benzamides) and explored their impact on cancer cell growth .

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c20-17-7-3-4-8-18(17)24-14-19(23)21-13-15-9-11-22(12-10-15)16-5-1-2-6-16/h3-4,7-8,15-16H,1-2,5-6,9-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDWHVHBVWCMGLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide

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